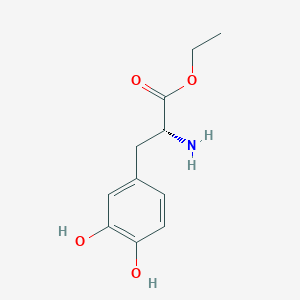

Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

描述

Ethyl (R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a tyrosine-derived ethyl ester characterized by:

- Core structure: A propanoate backbone with an amino group at position 2 and a 3,4-dihydroxyphenyl (catechol) group at position 2.

- Stereochemistry: The (R)-configuration at the amino-bearing carbon, distinguishing it from (S)-isomers like L-DOPA derivatives.

属性

分子式 |

C11H15NO4 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC 名称 |

ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |

InChI 键 |

NULMGOSOSZBEQL-MRVPVSSYSA-N |

手性 SMILES |

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N |

规范 SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .

化学反应分析

Types of Reactions

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Amides and esters.

科学研究应用

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.

Medicine: Investigated for its potential use in treating neurodegenerative diseases due to its antioxidant properties.

Industry: Utilized in the synthesis of polymers and other materials with specific functional properties

作用机制

The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:

Neurotransmitter Pathways: It can influence dopamine pathways by acting as a precursor or modulator.

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing neuroprotective effects.

相似化合物的比较

Ethyl (R)-2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate vs. Methyldopate

Methyldopate (Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, CAS 2544-09-4):

- Key differences: A methyl group at the α-carbon (adjacent to the amino group). (S)-configuration at the chiral center.

- Pharmacology: Used as an antihypertensive prodrug, metabolized to α-methyldopa, which inhibits norepinephrine synthesis .

- Physicochemical properties: Molecular formula: C₁₂H₁₇NO₄ Molecular weight: 239.3 g/mol .

| Parameter | Ethyl (R)-Target Compound | Methyldopate |

|---|---|---|

| Chirality | (R)-configuration | (2S)-configuration |

| Substituents | No α-methyl | α-methyl group |

| Molecular Weight | Not explicitly provided | 239.3 g/mol |

| Therapeutic Use | Undefined (probable prodrug) | Antihypertensive |

Ethyl (R)-Target Compound vs. Ethyl 2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate Hydrochloride

Hydrochloride Salt (CAS 23234-41-5):

- Key differences: Protonated amino group (as HCl salt), enhancing water solubility. No stereochemical specification in the provided data .

- Physicochemical properties: Molecular formula: C₁₁H₁₆ClNO₄ Molecular weight: 261.70 g/mol .

Ethyl (R)-Target Compound vs. Ethyl Caffeate

Ethyl Caffeate (CAS 102-37-4):

Ethyl (R)-Target Compound vs. L-DOPA

L-DOPA ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, CAS 59-92-7):

Stereochemical Impact on Bioactivity

- The (R)- vs. (S)-configuration critically influences receptor binding. For example, L-DOPA’s (S)-form is bioactive, while (R)-isomers are typically inactive in dopamine synthesis .

- Methyldopate’s (2S)-configuration and α-methyl group enhance its stability and antihypertensive efficacy compared to non-methylated analogs .

Prodrug Potential of Ethyl Esters

- Esterification (e.g., ethyl or methyl esters) is a common strategy to improve blood-brain barrier penetration. Methyldopate’s ethyl ester facilitates its conversion to active α-methyldopa in vivo .

- The target compound’s ethyl ester may similarly enhance bioavailability, though its metabolic pathway remains uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。